N,N'-bis(2,5-dimethoxyphenyl)butanediamide
N,N'-bis(2,5-dimethoxyphenyl)butanediamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1029279
InChI:
InChI=1S/C20H24N2O6/c1-25-13-5-7-17(27-3)15(11-13)21-19(23)9-10-20(24)22-16-12-14(26-2)6-8-18(16)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,23)(H,22,24)
SMILES:
COC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)NC2=C(C=CC(=C2)OC)OC
Molecular Formula:
C20H24N2O6
Molecular Weight:
388.4 g/mol
N,N'-bis(2,5-dimethoxyphenyl)butanediamide
CAS No.:
Cat. No.: VC1029279
Molecular Formula: C20H24N2O6
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O6 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N,N//'-bis(2,5-dimethoxyphenyl)butanediamide |
| Standard InChI | InChI=1S/C20H24N2O6/c1-25-13-5-7-17(27-3)15(11-13)21-19(23)9-10-20(24)22-16-12-14(26-2)6-8-18(16)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,23)(H,22,24) |
| Standard InChI Key | FOAHXHFSIKYMAX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator